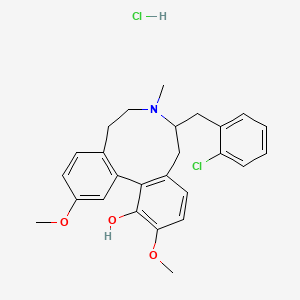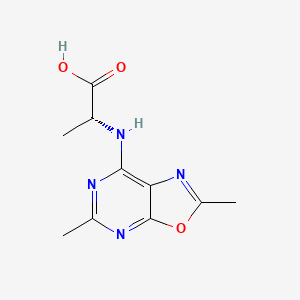
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate is a complex organic compound with the molecular formula C36H52N2O12 and a molecular weight of 704.8 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, nitrile, and methacrylate groups. It is primarily used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate involves several steps. One common method includes the reaction of 1,3-phenylenediamine with glycidyl methacrylate in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is utilized in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is explored for its potential use in creating biocompatible coatings for medical devices.
Industry: The compound is employed in the production of high-performance adhesives, coatings, and sealants
Mechanism of Action
The mechanism of action of 1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate involves its interaction with various molecular targets. The methacrylate groups can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks provide structural integrity and stability to the materials in which the compound is used. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other intermolecular interactions, enhancing the compound’s properties .
Comparison with Similar Compounds
1,3-Phenylenebis(methylenenitrilobis(2-hydroxy-3,1-propanediyl)) bismethacrylate can be compared with other similar compounds such as:
Bisphenol A dimethacrylate: Both compounds have methacrylate groups, but this compound has additional hydroxyl and nitrile groups, providing unique properties.
Ethylene glycol dimethacrylate: This compound is simpler in structure and lacks the aromatic and nitrile groups present in this compound.
Triethylene glycol dimethacrylate: Similar to ethylene glycol dimethacrylate but with additional ethylene glycol units, making it more flexible but less structurally complex than this compound
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound in various applications.
Properties
CAS No. |
40902-58-7 |
|---|---|
Molecular Formula |
C36H52N2O12 |
Molecular Weight |
704.8 g/mol |
IUPAC Name |
[3-[[3-[[bis[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]methyl]phenyl]methyl-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]amino]-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H52N2O12/c1-23(2)33(43)47-19-29(39)15-37(16-30(40)20-48-34(44)24(3)4)13-27-10-9-11-28(12-27)14-38(17-31(41)21-49-35(45)25(5)6)18-32(42)22-50-36(46)26(7)8/h9-12,29-32,39-42H,1,3,5,7,13-22H2,2,4,6,8H3 |
InChI Key |
MLRBAKNKNOCWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CN(CC1=CC(=CC=C1)CN(CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)CC(COC(=O)C(=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


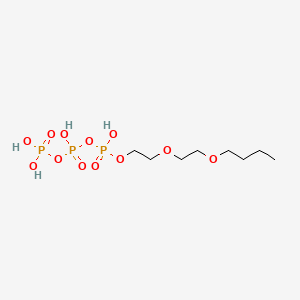
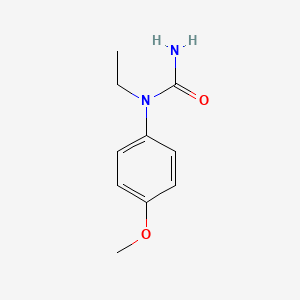
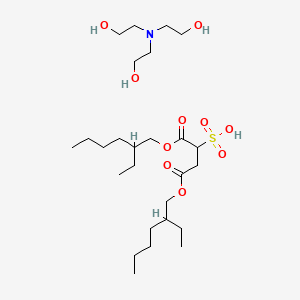
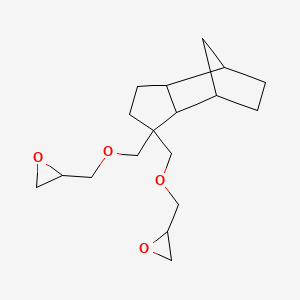
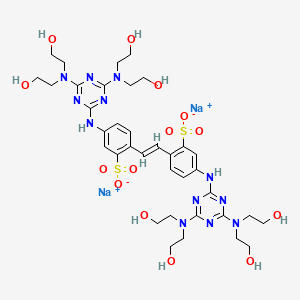
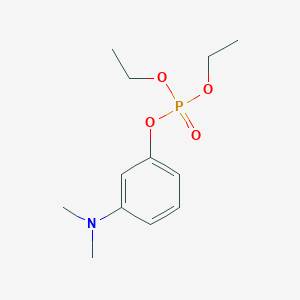
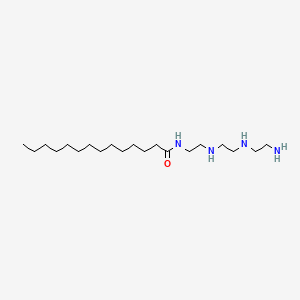
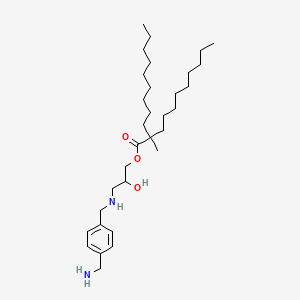
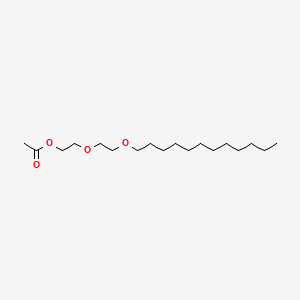
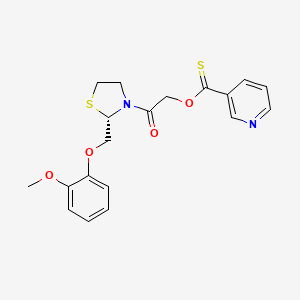
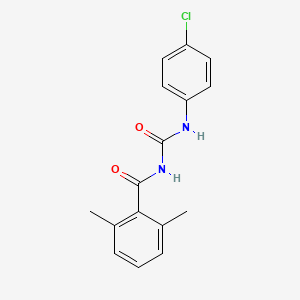
![2'-[(2-Chlorophenyl)amino]-6'-(ethylhexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15182817.png)
